![molecular formula C23H21N5O2 B2804576 1-甲基-7,8-二苯基-3-丙基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 887880-34-4](/img/no-structure.png)

1-甲基-7,8-二苯基-3-丙基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

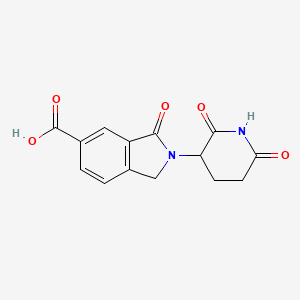

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazole from readily available starting materials . This review details the recent development in imidazole construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .科学研究应用

分析方法的开发

特定而灵敏的分析方法的开发,例如用于测定药物制剂中化学化合物的薄层色谱(HPTLC),说明了在质量控制过程中的一种实际应用。例如,利格列汀是一种用于糖尿病治疗的二肽基肽酶 4(DPP4)抑制剂,已使用 HPTLC 分析以确保药物产品的稳定性和适用性 (Rode & Tajne, 2021)。

合成生物学和非天然碱基对

为合成生物学应用开发非天然碱基对的研究是另一个感兴趣的领域。对咪唑并[5',4':4,5]吡啶并[2,3-d]嘧啶和 1,8-萘啶的研究旨在实现形状互补性和增强的堆积能力,这对于将这些非天然碱基成功整合到 DNA 中以进行高级基因工程和研究目的至关重要 (Saito-Tarashima & Minakawa, 2018)。

药物化学和治疗学

诸如咪唑烷-2,4-二酮之类的茚满衍生物由于其广泛的生物和药理活性而充当药物化学中的重要支架。这些活性包括治疗和农用化学应用,突出了这些化合物在为各种疾病开发新药和治疗方法中的作用。此外,它们在非天然氨基酸及其共轭物的合成中的作用突出了它们在医学应用中的潜力 (Shaikh et al., 2023)。

抗氧化能力和反应途径

抗氧化能力测定研究,例如基于 ABTS 自由基阳离子的研究,说明了对了解抗氧化剂的反应途径和稳定性的科学兴趣。这项研究对于开发新的抗氧化剂化合物和评估它们在各种应用中的有效性至关重要,包括食品保鲜、药品和化妆品 (Ilyasov et al., 2020)。

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-aminopurine with 1-methyl-3-propyl-5-nitrobenzene in the presence of a reducing agent, followed by cyclization with diphenylacetylene and deprotection of the resulting intermediate.", "Starting Materials": [ "2-aminopurine", "1-methyl-3-propyl-5-nitrobenzene", "reducing agent", "diphenylacetylene", "protecting group" ], "Reaction": [ "Step 1: Condensation of 2-aminopurine with 1-methyl-3-propyl-5-nitrobenzene in the presence of a reducing agent to form the corresponding intermediate.", "Step 2: Cyclization of the intermediate with diphenylacetylene to form the desired product.", "Step 3: Deprotection of the product to remove the protecting group and obtain the final compound." ] } | |

CAS 编号 |

887880-34-4 |

产品名称 |

1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |

分子式 |

C23H21N5O2 |

分子量 |

399.454 |

IUPAC 名称 |

4-methyl-6,7-diphenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C23H21N5O2/c1-3-14-26-21(29)19-20(25(2)23(26)30)24-22-27(19)15-18(16-10-6-4-7-11-16)28(22)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 |

InChI 键 |

IDYDDTUMIVDXMQ-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)

![N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2804498.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2804499.png)

![N-(3,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2804502.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2804511.png)

![N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2804512.png)

![N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2804515.png)